molecular formula C10H17NO B2882908 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol CAS No. 2228790-31-4

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol

Cat. No. B2882908
CAS RN: 2228790-31-4
M. Wt: 167.252
InChI Key: CXDHSZMWIIDANA-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.1]hept-5-en-2-ol” and “Bicyclo[2.2.1]hept-2-en-5-one” are organic compounds with the molecular formulas C7H10O . They are structurally related to the compound you mentioned, but they lack the amino group and the additional carbon .


Molecular Structure Analysis

The molecular structures of “Bicyclo[2.2.1]hept-5-en-2-ol” and “Bicyclo[2.2.1]hept-2-en-5-one” are available in 2D and 3D formats . These structures can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]hept-5-en-2-ol” has a molecular weight of 110.1537 . “Bicyclo[2.2.1]hept-2-en-5-one” has a molecular weight of 108.1378 . The density of “(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane” is 0.99 g/mL at 20 °C .

Scientific Research Applications

Neurotransmitter Synthesis and Brain Function

Research has shown that analogs of amino acids, similar to 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol, play a crucial role in the synthesis and function of neurotransmitters in the brain. For instance, alpha-Methyl-L-tryptophan (alpha-MTrp) is an artificial amino acid and an analog of tryptophan, the precursor of the neurotransmitter serotonin (5-HT). The unidirectional uptake of alpha-MTrp and its conversion to 5-HT synthesis rates provide insights into brain 5-HT synthesis rates, which are essential for understanding various neuropsychiatric disorders and the brain's serotonergic system. This approach is beneficial for studies in both animals and humans, offering a non-invasive method to investigate brain function and the effects of pharmaceuticals on neurotransmitter synthesis (Diksic & Young, 2001).

Antimicrobial Applications

Chitosan, a biopolymer with amino groups, has shown significant potential in antimicrobial applications. Its unique chemical structure allows for extensive hydrogen bonding and interaction with microbial membranes, making it a promising candidate for use in food preservation and pharmaceutical formulations. The antimicrobial activity of chitosan and its derivatives is being explored to enhance the efficacy and efficiency of antimicrobial treatments, highlighting the importance of amino-functionalized compounds in developing new antimicrobial strategies (Raafat & Sahl, 2009).

Pharmaceutical Synthesis and Drug Development

The synthesis and functionalization of cyclic β-amino acids, including structures similar to 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol, are critical in drug research. Metathesis reactions, such as ring-closing (RCM), cross metathesis (CM), and others, play a pivotal role in accessing various cyclic β-amino acids and their derivatives. These compounds are fundamental in developing new pharmaceuticals due to their biological relevance and structural complexity. The synthetic methodologies employed offer a range of possibilities for creating novel molecular entities with potential therapeutic applications, underscoring the importance of amino acid derivatives in medicinal chemistry (Kiss et al., 2018).

properties

IUPAC Name

1-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(12,6-11)9-5-7-2-3-8(9)4-7/h2-3,7-9,12H,4-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDHSZMWIIDANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC2CC1C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol

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